molecular formula C7H11N3 B6304985 (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2090270-33-8

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B6304985
CAS No.: 2090270-33-8
M. Wt: 137.18 g/mol
InChI Key: PJJXRZRLBMRDMP-ZCFIWIBFSA-N
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Description

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2090270-33-8) is a chiral, saturated bicyclic heteroaromatic scaffold of significant interest in drug discovery. This compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecules. Its core structure is a featured pharmacophore in active pharmaceutical ingredients and investigational compounds, particularly in the field of infectious diseases. Research indicates that derivatives based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been explored as potent inhibitors of viral targets, including HIV-1 integrase and the Hepatitis B virus core protein . The specific (R)-enantiomer is valuable for developing targeted therapies due to the stereoselective nature of biological interactions. With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this high-purity building block is intended for Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers utilize this compound to develop novel allosteric modulators and enzyme inhibitors, leveraging its rigid, nitrogen-rich structure for optimal binding to active sites .

Properties

IUPAC Name

(6R)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Cyclization : The aminoethyl side chain reacts intramolecularly with the dichloromethyl group, forming the six-membered tetrahydropyrazine ring.

  • Aromatization : Elimination of HCl and subsequent dehydrogenation generates the aromatic pyrazole moiety.

  • Stereochemical Control : The (R)-configuration at C6 is established during the precursor’s synthesis, often via resolution of racemic mixtures or asymmetric induction.

Optimization Insights :

  • Base : NaOH (2–3 equiv.) in H₂O/THF (1:1) at 80°C

  • Yield : 65–78% (for 6c, X-ray crystallography confirmed structure)

  • Scope : Tolerates electron-withdrawing (e.g., Cl, Br) and electron-donating (e.g., MeO) substituents on the aryl group.

Multi-Step Synthesis from 2,2-Dichlorovinylacetophenones

A modular approach starting from 2,2-dichlorovinylacetophenones (Compound 1) enables precise control over substituents and stereochemistry. The sequence involves:

  • Pyrazoline Formation : Reaction with 2-hydroxyethylhydrazine yields 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (Compound 2).

  • O-Tosylation : Treatment with tosyl chloride converts the hydroxyl group to a tosylate (Compound 3).

  • Azidation : Displacement with sodium azide produces 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazolines (Compound 4).

  • Hydrogenation : Catalytic hydrogenation reduces the azide to an amine, yielding 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (Compound 5).

  • Cyclization : As described in Section 2, NaOH-mediated cyclization furnishes the target compound.

Key Data :

StepReagents/ConditionsYield (%)
12-Hydroxyethylhydrazine, EtOH, reflux82–90
2TsCl, pyridine, 0°C → rt88–92
3NaN₃, DMF, 80°C75–80
4H₂ (50 psi), Pd/C, MeOH85–90
5NaOH (aq.), THF, 80°C65–78

This method’s advantages include scalability (>10 g demonstrated) and compatibility with diverse aryl groups.

Enantioselective Synthesis and Resolution Strategies

The (R)-configuration at C6 necessitates chiral synthesis or resolution. Two primary strategies emerge:

Chiral Auxiliary-Mediated Synthesis

Introducing a chiral auxiliary during pyrazoline formation ensures stereochemical control. For example, using (R)-2-hydroxyethylhydrazine as a starting material could bias the configuration at C6, though this approach remains hypothetical for the target compound.

Kinetic Resolution

Enzymatic or chemical resolution of racemic mixtures offers an alternative. Lipase-catalyzed acetylation of secondary alcohols in related tetrahydropyrazines achieves enantiomeric excess (ee) >90%. Adapting this to this compound would require identifying a resolvable intermediate (e.g., a secondary alcohol at C6).

Chiral HPLC Data :

ColumnMobile PhaseRetention Time (R)Retention Time (S)ee (%)
Chiralpak AD-HHexane:IPA (90:10)12.3 min14.7 min99.5

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Stereochemical ControlScalability
Catalytic Hydrogenation3–470–85ModerateHigh
Cyclization-Aromatization165–78LowModerate
Multi-Step Synthesis565–78HighHigh
Chiral Resolution2–340–60HighLow

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Structural Insights

The compound features a tetrahydropyrazole ring structure that contributes to its biological activity. The stereochemistry at the 6-position indicates that it is an enantiomerically pure compound, which can influence its pharmacological properties.

Pharmacological Studies

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets:

  • Neuropharmacology : Research indicates that compounds with similar structures may exhibit neuroprotective properties and could be explored for treating neurodegenerative diseases.
  • Antidepressant Activity : Some studies suggest that derivatives of tetrahydropyrazoles may have antidepressant effects by modulating neurotransmitter systems.

Synthetic Chemistry

The synthesis of this compound serves as a valuable example in synthetic organic chemistry:

  • Building Block for Complex Molecules : It can be utilized as a building block in the synthesis of more complex heterocyclic compounds.
  • Method Development : The compound's synthesis has been used to develop new methodologies in asymmetric synthesis due to its chiral nature.

Material Science

While less common, there is potential for this compound in material science:

  • Polymer Chemistry : Its unique structure may allow it to be incorporated into polymer systems to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Neuropharmacological Investigation

In a study exploring the neuroprotective effects of tetrahydropyrazole derivatives, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated significant protective effects compared to control groups, suggesting further investigation into its mechanism of action and potential therapeutic applications.

Case Study 2: Synthesis and Characterization

A recent publication detailed the synthesis of this compound utilizing a multi-step reaction involving cyclization and reduction techniques. The final product was characterized using NMR and mass spectrometry to confirm its structure and purity. This study highlights the compound's utility in synthetic methodologies.

Mechanism of Action

The mechanism of action of ®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Derivatives

(a) (R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Structure : 6-isopropyl substituent instead of 6-methyl.
  • Synthesis : Derived from (R)-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one via LiAlH₄ reduction (99% yield; UPLC-MS: m/z 166 [M + H]⁺) .
  • Applications : Intermediate for Parkin E3 ligase modulators ().
  • Comparison: The bulkier isopropyl group enhances lipophilicity (logP ~1.2 vs.
(b) 2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Structure : Cyclopropyl substituent at the 2-position.
  • Properties : Increased rigidity due to the cyclopropane ring; molecular formula C₉H₁₃N₃ ().
  • Applications : Explored for HBV inhibition (similar to 6-methyl derivatives) but with uncharacterized stereospecificity .

Carbonyl- and Ester-Functionalized Derivatives

(a) Ethyl 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Structure : Ethyl ester at the 2-position.
  • Synthesis : Prepared via coupling with 3-methylfuran-2-carboxylic acid (65% yield; ¹H NMR δ 7.39, 6.65) .
  • Applications: Investigated as a non-nucleoside inhibitor of respiratory syncytial virus (RSV) polymerase.
(b) Methyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Structure : Oxo group at the 4-position and methyl ester at the 2-position.
  • Properties : Higher polarity (logP ~0.3) due to the carbonyl group; molecular formula C₈H₉N₃O₃ .
  • Applications : Intermediate for photodynamic agents ().

Halogenated Derivatives

2-Trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Structure : Trifluoromethyl group at the 2-position.
  • Properties : Enhanced metabolic stability and electronegativity; molecular formula C₇H₈F₃N₃ (MW 191.16) .
  • Comparison : The CF₃ group increases hydrophobicity (logP ~1.5) but may introduce steric hindrance in target binding.
(a) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-Fused Chlorins
  • Structure : Pyridine-fused chlorin core with dihydroxymethyl substituents.
  • Applications: Photosensitizers for melanoma cells (nanomolar activity; 650 nm absorption) .
  • Comparison: The pyridine fusion alters electronic properties, enabling light-activated cytotoxicity, unlike the non-fused 6-methyl derivative.
(b) HBV Core Protein Allosteric Modulators (CpAMs)
  • Lead Compound : (R)-6-Methyl-THPP derivatives (e.g., compound 45 in ).
  • Activity : Inhibits HBV DNA replication in murine models (EC₅₀ = 12 nM).
  • Comparison : Methyl substitution at the 6-position optimizes binding to the HBV core protein’s hydrophobic pocket, whereas bulkier groups reduce potency .

Research Findings and Trends

  • Stereochemical Impact : The (R)-configuration in 6-methyl-THPP derivatives is critical for binding to Parkin E3 ligase and HBV core protein, as evidenced by reduced activity in racemic mixtures .
  • Substituent Effects :
    • Hydrophobic Groups (e.g., isopropyl, CF₃): Improve target affinity but may compromise solubility.
    • Polar Groups (e.g., esters, oxo): Enhance solubility and enable conjugation for prodrug strategies ().
  • Therapeutic Potential: THPP derivatives are versatile scaffolds for antiviral, anticancer, and neurodegenerative disease applications, with ongoing optimization for pharmacokinetic properties .

Biological Activity

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article delves into the biological activity of THPP, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}N3_3
  • SMILES : C[C@@H]1CN2C(=CC=N2)CN1
  • InChIKey : PJJXRZRLBMRDMP-ZCFIWIBFSA-N

The structural characteristics of THPP contribute to its biological activity, particularly its ability to interact with specific protein targets in viral replication and cancer pathways.

Hepatitis B Virus (HBV) Inhibition

Recent studies have identified THPP derivatives as Hepatitis B Virus core protein allosteric modulators (CpAMs). These compounds exhibit significant inhibitory effects on HBV replication by targeting the core protein, which is crucial for viral assembly and packaging.

  • Study Findings : One lead compound demonstrated a reduction in HBV DNA viral load in a mouse model when administered orally. This suggests that THPP derivatives could serve as effective agents against nucleos(t)ide-resistant HBV variants .

Cancer Therapeutics

THPP has also been explored for its potential as an anti-cancer agent. It acts as an inhibitor of ataxia telangiectasia and Rad3-related protein (ATR), which plays a critical role in DNA damage response and repair mechanisms.

  • Efficacy : In vitro studies revealed that THPP derivatives can sensitize cancer cells to chemotherapy agents such as cisplatin by inhibiting ATR activity. This chemosensitization effect was particularly noted in p53-null cancer cell lines .

Efficacy Data from Case Studies

StudyCompoundTargetEfficacyModel
THPP DerivativeHBV CpAMSignificant reduction in viral loadHBV AAV mouse model
THPPATR InhibitionPotent sensitization to cisplatinp53-null cancer cell lines
T-1106 (related compound)YFVImproved survival rates post-infectionHamster model

Safety and Toxicology

While the therapeutic potential of THPP is promising, safety assessments are crucial. Preliminary data suggest favorable safety profiles for THPP derivatives, with low hepatotoxicity observed in animal models. Further toxicological studies are warranted to establish comprehensive safety profiles before clinical applications can be considered.

Future Directions

The ongoing research into THPP derivatives highlights their potential as multi-target agents in antiviral and anticancer therapies. Future studies should focus on:

  • Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of THPP derivatives in humans.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying the action of THPP on viral proteins and cancer pathways.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the THPP structure to enhance potency and selectivity against specific targets.

Q & A

Q. What are the key synthetic routes for (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how can regioselectivity be optimized?

The synthesis typically involves stereoselective reduction and functionalization of pyrazolopyrazine precursors. For example:

  • Reduction of ketones : LiAlH₄ in dry THF reduces (R)-6-isopropyl-6,7-dihydropyrazolopyrazin-4(5H)-one to the tetrahydropyrazine derivative with retention of stereochemistry .
  • Protection strategies : Boc protection using tert-butoxycarbonyl carbonate in DCM with DIPEA as a base ensures selective N-functionalization .
  • Regioselectivity : Catalytic conditions (e.g., Pd-mediated cross-coupling) and solvent polarity adjustments (e.g., THF vs. DMF) can direct substitutions to the pyrazole or pyrazine ring .

Q. How should researchers characterize the structural and stereochemical purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For instance, methyl group splitting patterns at δ ~1.3 ppm (³J coupling) distinguish axial/equatorial conformers .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ = 166.1042 for the reduced intermediate) .
  • Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against targets like cholinesterases (AChE/BChE) using Ellman’s assay, with IC₅₀ values compared to halogenated analogs (e.g., 0.466 µM vs. 1.89 µM for bromo/iodo derivatives) .
  • Antiviral activity : Test HIV-1 integrase inhibition via strand-transfer assays or HBV core protein modulation in HepG2.2.15 cells .

Advanced Research Questions

Q. How do structural modifications at position 7 influence pharmacological activity?

  • Halogenation : Iodo derivatives (e.g., ethyl 2-iodo-4-oxo-pyrazolopyrazine-3-carboxylate) show enhanced antiviral activity (IC₅₀ = 0.466 µM) compared to chloro/fluoro analogs due to improved hydrophobic interactions with catalytic pockets .
  • Formylation : Introducing a formyl group at position 7 (via Vilsmeier-Haack reaction) increases electrophilicity, enabling covalent binding to cysteine residues in kinases .

Q. What in vivo models validate its therapeutic potential for HBV infection?

  • HBV AAV mouse model : Oral administration of lead THPP derivatives (e.g., compound 45) reduces viral DNA load by >2-log after 28 days. Dosing: 30 mg/kg BID, with plasma exposure (AUC₀–24h = 12,000 ng·h/mL) .
  • PK/PD correlation : Liver-to-plasma ratios >10:1 indicate favorable tissue distribution .

Q. How can computational methods guide the design of allosteric modulators?

  • Molecular docking : Use AutoDock Vina to predict binding to HBV core protein’s dimer interface (PDB: 5E0I). Key residues: Trp102, Pro138 .
  • MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories) with RMSD <2.0 Å .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Batch variability : Compare synthetic routes (e.g., Boc protection vs. direct alkylation) using LC-MS to detect impurities .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to minimize false positives in high-throughput screens .

Q. What strategies improve enantiomeric excess (ee) in stereoselective syntheses?

  • Chiral auxiliaries : (R)-BINOL-mediated asymmetric reductions achieve >95% ee .
  • Kinetic resolution : Lipase-catalyzed acylations (e.g., Candida antarctica) separate diastereomers .

Methodological Notes

  • Key references : Prioritize peer-reviewed studies (e.g., Thieme Verlag, ACS journals) and patent applications (e.g., WO2024 ROS1 inhibitors) .
  • Data validation : Cross-check spectral data (NMR, HRMS) with PubChem entries and synthetic protocols .

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